molecular formula C20H36N+ B12808349 Miripirium CAS No. 7631-49-4

Miripirium

Cat. No.: B12808349
CAS No.: 7631-49-4
M. Wt: 290.5 g/mol
InChI Key: JDKRQGOIZPRQRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Miripirium chloride is typically synthesized through a quaternization reaction between myristyl chloride (1-chlorotetradecane) and gamma-picoline (4-methylpyridine). The reaction is carried out by heating the reactants at 145–150°C for a prolonged period, usually 8–12 hours . This process can be intensified using continuous flow synthesis, which reduces the reaction time to 45 minutes while maintaining high yield and purity .

Industrial Production Methods

In industrial settings, the continuous flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of neat myristyl chloride and gamma-picoline in a high-pressure, high-temperature reactor, resulting in an atom-economical process with a low reactor footprint .

Chemical Reactions Analysis

Types of Reactions

Miripirium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.

Mechanism of Action

Miripirium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis . This mechanism is effective against a broad spectrum of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.

    Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.

Uniqueness

Miripirium chloride stands out due to its high efficacy as a preservative in injectable formulations and its ability to maintain stability under various conditions . Its continuous flow synthesis method also offers significant advantages in terms of efficiency and scalability .

Properties

CAS No.

7631-49-4

Molecular Formula

C20H36N+

Molecular Weight

290.5 g/mol

IUPAC Name

4-methyl-1-tetradecylpyridin-1-ium

InChI

InChI=1S/C20H36N/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21/h15-16,18-19H,3-14,17H2,1-2H3/q+1

InChI Key

JDKRQGOIZPRQRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C

Origin of Product

United States

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